The 5-Oxomorpholine-3-Carboxylic Acid Scaffold: Structural Dynamics, Synthesis, and Conformational Restriction in Drug Discovery
The 5-Oxomorpholine-3-Carboxylic Acid Scaffold: Structural Dynamics, Synthesis, and Conformational Restriction in Drug Discovery
Executive Summary
The morpholine ring is a ubiquitous structural motif in medicinal chemistry, frequently serving as a hinge-binding element in kinase inhibitors. However, unrestricted morpholines often suffer from a lack of target selectivity due to their conformational flexibility. The introduction of a carbonyl group at the C5 position and a carboxylic acid at the C3 position yields 5-oxomorpholine-3-carboxylic acid , a conformationally restricted analog that has become a critical building block in modern drug design. This whitepaper explores the physicochemical properties, validated synthetic protocols, and the mechanistic rationale behind utilizing this scaffold to achieve high target selectivity in oncology and neurology therapeutics.
Chemical Identity and Physicochemical Properties
Due to the reactive nature of the secondary amine during multi-step synthetic sequences, this compound is most frequently utilized and commercially available in its N-benzyl protected forms, specifically the (S)- and (R)-enantiomers[1],[2]. The presence of the chiral center at the C3 position allows for stereospecific spatial arrangements, which is paramount when designing drugs that must fit precisely into asymmetric enzymatic binding pockets.
Table 1: Physicochemical Properties of 5-Oxomorpholine-3-carboxylic acid and key derivatives
| Compound Name | Stereochemistry | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Primary Utility |
| 5-Oxomorpholine-3-carboxylic acid | Racemic / Unspecified | 1367717-62-1 | C5H7NO4 | 145.11 | Base scaffold[3] |
| (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | (3S) | 106973-37-9 | C12H13NO4 | 235.24 | Chiral intermediate for IDH1/mTOR inhibitors[1] |
| (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | (3R) | 106973-36-8 | C12H13NO4 | 235.24 | Chiral intermediate / Elinzanetant impurity[4] |
The Role of Conformational Restriction in Kinase Selectivity
As a Senior Application Scientist, I frequently employ conformational restriction to resolve off-target toxicity issues. In the development of ATP-competitive mechanistic target of rapamycin (mTOR) kinase inhibitors (TORKi), achieving selectivity over Class I Phosphoinositide 3-kinases (PI3K) is a significant hurdle due to the high structural homology of their ATP-binding pockets[5].
Unrestricted morpholines bind promiscuously to both PI3K and mTOR. By substituting the standard morpholine with a 5-oxomorpholine-3-carboxylic acid derivative, we introduce steric bulk and rigidify the ring[6]. The Causality: This restriction forces a specific "exit vector" for the oxygen atom. In the mTOR binding pocket, this altered vector is well-tolerated, whereas in PI3K, it creates a severe steric clash, thereby driving an impressive ~450-fold selectivity for mTOR over PI3K[5].
Conformational restriction of morpholine alters the exit vector, driving mTOR selectivity.
Validated Synthetic Methodologies
The synthesis of the 5-oxomorpholine-3-carboxylic acid scaffold requires precise control over pH and temperature to ensure successful cyclization without racemization or degradation[1].
Synthesis of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid
Causality & Rationale: The reaction utilizes N-benzyl-L-serine as the chiral pool starting material. Chloroacetyl chloride acts as the bis-electrophile. Potassium carbonate (K₂CO₃) is critical as it maintains a slightly basic environment to neutralize the HCl generated during acylation, facilitating the subsequent intramolecular etherification (ring closure)[1]. The 0-5 °C temperature profile is strictly maintained to control the exothermic acylation and prevent unwanted side reactions.
Step-by-Step Protocol:
-
Initiation: Charge a reactor with N-benzyl-L-serine (1.0 eq.) and tetrahydrofuran (THF, 6.1 vol.)[1].
-
Base Addition: Cool the solution to 0-5 °C. Slowly add a pre-cooled (0-5 °C) aqueous solution of potassium carbonate (3.0 eq., 6.1 vol.)[1].
-
Acylation: Add chloroacetyl chloride (1.4 eq.) dropwise, strictly maintaining the internal temperature below 10 °C[1].
-
Cyclization & pH Adjustment: Once the reaction is complete, slowly add 50 wt% sodium hydroxide solution, maintaining 5-10 °C until the pH stabilizes >13.5 to drive ring closure[1].
-
Phase Separation: Warm to 25 °C, add heptane (2.03 v/v), stir rapidly, and stratify. Discard the upper organic phase to remove non-polar impurities[1].
-
Precipitation: Cool the aqueous phase to -5-0 °C. Slowly add 37 wt% hydrochloric acid until pH < 2 (temperature < 10 °C). This protonates the carboxylic acid, driving precipitation out of the aqueous phase[1].
-
Isolation: Age the slurry at -10-0 °C for ≥ 4 hours. Filter, wash the cake with pre-cooled water, and dry under vacuum at 40-45 °C to yield the product (~85% yield)[1].
Deprotection to (S)-5-Oxomorpholine-3-carboxylic acid
Causality & Rationale: To yield the unprotected scaffold for downstream coupling, the N-benzyl group must be removed. Hydrogenolysis using Palladium on Carbon (Pd/C) is the method of choice, as it selectively cleaves the benzylic C-N bond without reducing the carbonyl or carboxylic acid moieties[7].
Step-by-Step Protocol:
-
Preparation: Dissolve (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid (e.g., 160 mg, 0.7 mmol) in Methanol (MeOH, 8 mL)[7].
-
Catalyst Addition: Add 10% Pd/C (approx. 5 mg) to the mixture[7].
-
Hydrogenolysis: Purge the vessel and stir the reaction under a hydrogen atmosphere for 30 minutes at room temperature[7].
-
Filtration & Concentration: Filter the reaction mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo to yield the pure (S)-5-oxomorpholine-3-carboxylic acid[7].
Step-by-step synthetic workflow for 5-oxomorpholine-3-carboxylic acid.
Advanced Applications in Oncology and Neurology
Beyond mTOR inhibitors, the 5-oxomorpholine-3-carboxylic acid scaffold is highly valued in the synthesis of Isocitrate Dehydrogenase 1 (IDH1) inhibitors [7]. Mutant IDH1 catalyzes the conversion of alpha-ketoglutarate to the oncometabolite 2-hydroxyglutarate, driving tumorigenesis[7]. The incorporation of the rigidified morpholine derivative into the inhibitor framework enhances binding affinity and pharmacokinetic stability[7]. Furthermore, the (R)-enantiomer of the benzyl-protected intermediate is a documented precursor (and tracked impurity) in the synthesis of Elinzanetant , a neurokinin-1,3 receptor antagonist currently utilized in neurological and neuroendocrine drug development[4].
References
- Google Patents - US10717764B2 - Therapeutically active compounds and their methods of use URL
-
AIR Unimi - A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor URL:[Link]
-
ACS Publications - A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor | Journal of Medicinal Chemistry URL:[Link]
-
Chem-edata - CAS 106973-36-8 (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid URL:[Link]
-
NIH PubChem - 5-Oxomorpholine-3-carboxylic acid | C5H7NO4 | CID 21049425 URL:[Link]
Sources
- 1. (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 106973-37-9 [chemicalbook.com]
- 2. CAS 106973-36-8 (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid 106973368 | Chemical e-data Search [en.chem-edata.com]
- 3. 5-Oxomorpholine-3-carboxylic acid | C5H7NO4 | CID 21049425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. riverxlab.com [riverxlab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. air.unimi.it [air.unimi.it]
- 7. US10717764B2 - Therapeutically active compounds and their methods of use - Google Patents [patents.google.com]

